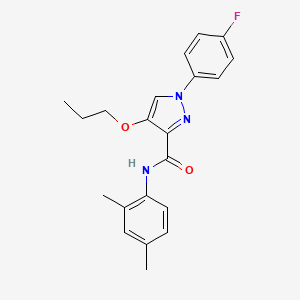

![molecular formula C13H10Cl2F3NO3 B2548665 ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate CAS No. 400088-74-6](/img/structure/B2548665.png)

ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

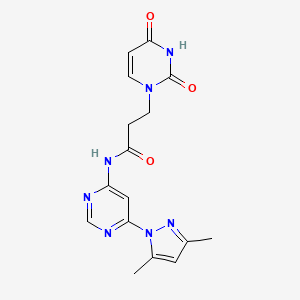

Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate, also known as DCTB, is a chemical compound that has been widely used in scientific research. DCTB is a member of the trifluoromethyl ketone family of compounds and is commonly used as a covalent inhibitor of cysteine proteases.

Aplicaciones Científicas De Investigación

Reactivity and Synthesis of Heterocycles

Research has shown that derivatives of β-enamino compounds, similar to ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate, are valuable for synthesizing polyfunctionalized heterocyclic compounds. These compounds are prepared from β-amino α,β-unsaturated ketones and esters, and their reactivity is explored through reactions with binucleophiles, like hydrazine and hydroxylamine, indicating their utility in synthesizing diverse heterocyclic structures (Braibante, 2002).

Annulation Reactions for Functionalized Tetrahydropyridines

Another study demonstrates the use of ethyl 2-methyl-2,3-butadienoate, a compound with structural similarities, in [4 + 2] annulation reactions with N-tosylimines. This process, catalyzed by organic phosphines, yields highly functionalized tetrahydropyridines with excellent yields and regioselectivity, highlighting the potential of ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate in complex synthesis reactions (Zhu, 2003).

Gamma Substitution on α,β-Unsaturated Esters

The selective gamma substitution of α,β-unsaturated esters like ethyl 3-methyl-2-trimethylsilyl-3-butenoate, through reactions with various nucleophiles, showcases the potential for selective modification in compounds with similar unsaturated ester frameworks. This opens avenues for the synthesis of derivatives with specific functional group placements (Albaugh-Robertson, 1982).

Structural and Isomerization Studies

Research on ethyl-3-amino-2-benzoyl-2-butenoate reveals insights into the structural stability and isomerization between E and Z isomers, facilitated by X-ray crystallography and NMR methods. Such studies provide foundational knowledge on the behavior of similar compounds under various conditions, essential for their application in synthesis and material science (Fallon, 1980).

Synthesis of Dehydro Amino Acid Precursors

A method for the stereoselective synthesis of 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates demonstrates the utility of similar compounds in preparing precursors for β-trifluoromethyl substituted amino acids. This highlights the role of such compounds in developing novel amino acid derivatives with potential pharmaceutical applications (Enders, 2005).

Propiedades

IUPAC Name |

ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3NO3/c1-2-22-11(20)6-10(13(16,17)18)19-12(21)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H,19,21)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFUOMOCOXUNN-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone](/img/structure/B2548582.png)

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)

![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)

![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)